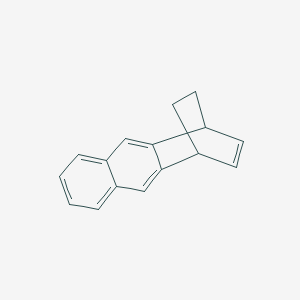

1,4-Dihydro-1,4-ethanoanthracene

Description

1,4-Dihydro-1,4-ethanoanthracene is a bicyclic aromatic hydrocarbon featuring a fused ethano bridge (a two-carbon bridge) spanning the 1,4-positions of the anthracene framework. Its IUPAC Preferred Name (PIN) is explicitly defined as "this compound" to emphasize the ethano bridge and the retained dihydro structure . This compound is distinct from fully hydrogenated derivatives (e.g., tetrahydroanthracenes) due to its partially unsaturated structure, which preserves some aromaticity while introducing strain from the ethano bridge. Its molecular formula is C₁₆H₁₄, with a molecular weight of 206.28 g/mol .

The ethano bridge imposes unique steric and electronic effects, influencing reactivity and stability. For instance, the bridge restricts free rotation, leading to distinct conformational preferences in chemical reactions. This structural rigidity makes it a valuable scaffold in materials science and organic synthesis, particularly for designing constrained π-systems .

Properties

CAS No. |

55431-80-6 |

|---|---|

Molecular Formula |

C16H14 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

tetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaene |

InChI |

InChI=1S/C16H14/c1-2-4-14-10-16-12-7-5-11(6-8-12)15(16)9-13(14)3-1/h1-5,7,9-12H,6,8H2 |

InChI Key |

DOOOTGSRXLETQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C=CC1C3=CC4=CC=CC=C4C=C23 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,4-Dihydro-1,4-ethanoanthracene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile . One common synthetic route includes the reaction of anthracene with ethylene in the presence of a catalyst under high pressure and temperature conditions . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,4-Dihydro-1,4-ethanoanthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert it back to its parent anthracene structure.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthracene ring system.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dihydro-1,4-ethanoanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1,4-ethanoanthracene involves its interaction with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or interfere with cellular processes, leading to their observed biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Table 1: Key Structural and Thermodynamic Comparisons

Key Findings :

- Ethano vs. Methano Bridges: Ethano bridges (C-C) introduce less strain than methano bridges (C-CH₂-C), but both reduce conformational flexibility. Methano-bridged derivatives like 9,10-dimethoxy-1,4-methanoanthracene exhibit higher thermal stability due to additional substituents .

- Substituent Effects: Oxygen-containing groups (e.g., quinones, methoxy) significantly alter properties. For example, 1,4-Dihydro-9,10-anthracenedione (C₁₄H₁₀O₂) has a molecular weight of 210.23 g/mol and is redox-active, unlike the purely hydrocarbon this compound .

Table 2: Reactivity Comparison

Key Findings :

- Halogenation: The ethano bridge in this compound directs electrophilic substitution to bridgehead positions, contrasting with PCBs, which undergo polychlorination .

- Cycloaddition: The strained ethano bridge enhances dienophile character, enabling Diels-Alder reactions to form polycyclic adducts, as demonstrated in the synthesis of pyrroloanthracenediones .

Thermodynamic and Spectral Properties

Table 3: Thermodynamic and Spectral Data

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.